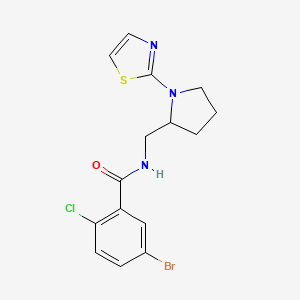

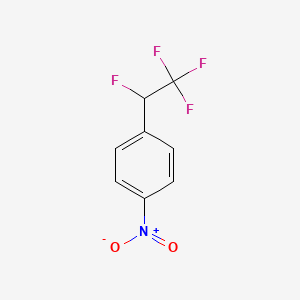

![molecular formula C8H16ClNO B2591735 [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2287237-68-5](/img/structure/B2591735.png)

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol hydrochloride, has the CAS Number 2753005-07-9 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name of this compound is (1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl)methanol hydrochloride . Its Inchi Code is 1S/C8H15NO.ClH/c9-7-3-6-1-2-8(7,4-6)5-10;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1 . The molecular weight of this compound is 177.67 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 177.67 .Scientific Research Applications

Synthesis and Chemical Transformations

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis and transformation of amino acid derivatives and bicyclic compounds. A method for the synthesis of amino acid methyl ester hydrochlorides, including similar bicyclic amino alcohols, involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane, offering a pathway to a variety of aromatic and aliphatic amino acids (Jiabo Li & Y. Sha, 2008). This process is notable for its compatibility with a range of amino acids, showcasing the versatility of the starting compound in synthetic applications.

Catalysis and Enantioselective Synthesis

The compound is also a precursor in the synthesis of novel carbocyclic nucleoside analogues, which are of interest for their potential biological activities. By undergoing various transformations, including hydroboration, oxidation, and reduction, the intermediates derived from [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride can lead to the formation of purine and thymine analogues, highlighting its utility in nucleoside analogue synthesis (Milan Dejmek et al., 2007). The enantiomers prepared through this pathway demonstrate the compound's applicability in the creation of enantioselective molecules, crucial for drug development.

Material Science and Nanotechnology

In material science, the hetero bicyclic compound derived from reactions involving [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride has been used as a reducing and stabilizing agent in the synthesis of zinc nanoparticles (V. Pushpanathan & D. S. Kumar, 2014). This application showcases the compound's potential in nanotechnology, particularly in the preparation of metal nanoparticles, which are essential for various technological advancements.

Safety and Hazards

properties

IUPAC Name |

[(1R,2R,4R)-2-amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-7-3-6-1-2-8(7,4-6)5-10;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHZOUDXDHXRJO-CZEXFEQNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CC2N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2(C[C@@H]1C[C@H]2N)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid](/img/structure/B2591652.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)

![3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2591675.png)